molecular formula C12H10Cl2N2O2S B2835532 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide CAS No. 328028-10-0

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide

Cat. No.: B2835532
CAS No.: 328028-10-0
M. Wt: 317.18
InChI Key: YVKDNDJJRCHLJY-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amino groups.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitroso, nitro, or amino derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The chloro groups can also participate in halogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide include:

  • 5-Amino-2-chloro-N-(4-methyl-phenyl)-benzenesulfonamide
  • 5-Amino-2-chloro-N-(4-fluoro-phenyl)-benzenesulfonamide
  • 5-Amino-2-chloro-N-(4-bromo-phenyl)-benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of both chloro and sulfonamide groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, an amino group, and two chloro substituents on the aromatic ring. Its structural formula can be represented as follows:

C12H10Cl2N2O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets within cells. The amino and sulfonamide groups can engage in crucial interactions with enzymes and receptors, while the chloro groups may participate in halogen bonding, enhancing the compound's overall efficacy against various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HCT-1169
HeLa25
MCF-736

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells . The mechanism of action involves inducing apoptosis, as evidenced by flow cytometric analysis revealing increased populations of early and late apoptotic cells upon treatment with varying concentrations of the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values for these activities remain to be fully elucidated. The compound's sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, which may contribute to its antimicrobial efficacy .

Case Studies and Research Findings

  • Anticancer Studies : A study involving the treatment of HCT-116 cells with this compound reported an increase in apoptotic markers at concentrations as low as 2.5 µM. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .
  • Antimicrobial Efficacy : Research indicated that derivatives of benzenesulfonamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with some compounds achieving over 80% inhibition at specific concentrations .
  • Mechanistic Insights : Investigation into the molecular interactions revealed that the compound could effectively inhibit key enzymes involved in cancer cell proliferation and bacterial growth, supporting its dual role as an anticancer and antimicrobial agent .

Properties

IUPAC Name

5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDNDJJRCHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332916
Record name 5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328028-10-0
Record name 5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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